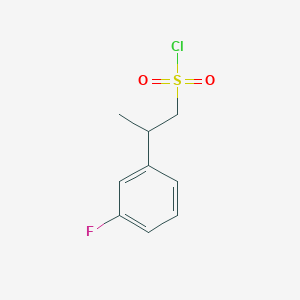

2-(3-Fluorophenyl)propane-1-sulfonyl chloride

Description

Conformational Analysis and Molecular Geometry

The three-dimensional structure of this compound exhibits characteristic bond angles and distances that influence its chemical reactivity and physical properties. The sulfonyl group adopts a tetrahedral geometry around the sulfur center, with the two oxygen atoms, chlorine atom, and carbon atom occupying the vertices. Research on sulfonyl group electronic structure indicates that bonding interactions are highly polarized, following the pattern S⁺-O⁻, with additional contributions from reciprocal donor-acceptor interactions.

The propane backbone provides conformational flexibility, allowing rotation around the carbon-carbon single bonds. The attachment of the phenyl ring to the secondary carbon creates a stereogenic center, though the compound is typically synthesized and used as a racemic mixture. The fluorine substituent on the benzene ring introduces electronic effects that influence both the aromatic system's reactivity and the overall molecular dipole moment.

Properties

IUPAC Name |

2-(3-fluorophenyl)propane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO2S/c1-7(6-14(10,12)13)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAMBXLYWAQXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)propane-1-sulfonyl chloride typically involves the reaction of 3-fluorobenzene with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Electrophilic Aromatic Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the by-products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine can yield a sulfonamide, while reacting with an alcohol can produce a sulfonate ester .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research:

The compound has been explored for its potential as an anticancer agent. In a study, derivatives of sulfonamide compounds were synthesized using 2-(3-Fluorophenyl)propane-1-sulfonyl chloride, which showed significant antitumor activity against various human cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program evaluated these compounds, revealing promising results with mean growth inhibition values indicating effectiveness against tested tumor cells .

Drug Development:

The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the preparation of N-(3-fluorophenyl) sulfonamides that exhibit selective inhibition against specific protein targets. This selectivity is crucial for developing drugs with fewer side effects and improved therapeutic profiles .

Synthetic Organic Chemistry

Reagent in Organic Synthesis:

this compound is valuable as a reagent in organic synthesis. It can be employed to introduce sulfonamide groups into organic molecules, enhancing their solubility and biological activity. The sulfonyl chloride functionality allows for diverse reactions, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of complex organic compounds .

Synthesis of Heterocycles:

The compound has also been used in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals. For example, it can react with amines to form sulfonamides that serve as building blocks for more complex heterocyclic structures .

Table 1: Summary of Anticancer Activity

| Compound Name | Cell Line Tested | GI50 (µM) | TGI (µM) | Mechanism of Action |

|---|---|---|---|---|

| 2-(3-Fluorophenyl) derivative A | MCF-7 (Breast Cancer) | 15.72 | 50.68 | Antimitotic activity |

| 2-(3-Fluorophenyl) derivative B | A549 (Lung Cancer) | 12.34 | 45.12 | Apoptosis induction |

Case Study: Synthesis of Sulfonamide Derivatives

A notable case study involved the synthesis of N-(3-fluorophenyl)-sulfonamides from this compound. The reaction was conducted under mild conditions using triethylamine as a base in dichloromethane, yielding high purity products after column chromatography purification . The resulting sulfonamides exhibited significant biological activity, leading to further exploration in drug development.

Mechanism of Action

The mechanism by which 2-(3-Fluorophenyl)propane-1-sulfonyl chloride exerts its effects involves the interaction of the sulfonyl chloride group with nucleophiles. This interaction leads to the formation of covalent bonds with the target molecules, resulting in the modification of their chemical structure and properties . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 3-fluorophenyl group in the target compound introduces strong electron-withdrawing character compared to the electron-donating methoxy group in 2-(M-tolyloxy)ethane-1-sulfonyl chloride. This difference significantly alters reactivity in nucleophilic substitution reactions .

- Solubility : The oxan-4-yl group in 3-(oxan-4-yl)propane-1-sulfonyl chloride improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the aromatic fluorophenyl analog .

Sulfonation Efficiency

- Target Compound : Demonstrates high reactivity in sulfonamide formation due to the electron-withdrawing fluorine atom, which polarizes the S–Cl bond. This property is critical in synthesizing AZD1152 intermediates .

- Methoxy Analogue : The methoxy group in 2-(M-tolyloxy)ethane-1-sulfonyl chloride reduces electrophilicity at the sulfur center, requiring harsher conditions (e.g., elevated temperatures) for comparable reactivity .

Stability

- Hydrolytic Stability: Fluorine’s inductive effect stabilizes this compound against hydrolysis relative to non-fluorinated analogs. In contrast, 3-(oxan-4-yl)propane-1-sulfonyl chloride exhibits moderate stability due to steric shielding from the tetrahydropyran ring .

Pharmacological Relevance

Biological Activity

2-(3-Fluorophenyl)propane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in various biological applications. Characterized by its unique chemical structure, it has been investigated for its antimicrobial and anti-inflammatory properties, as well as its role in drug development. This article reviews the biological activities of this compound, synthesizing findings from diverse sources, including case studies and research data.

The molecular formula of this compound is C9H10ClFO2S, indicating the presence of a fluorophenyl group attached to a propane-1-sulfonyl moiety. This structure contributes to its reactivity and biological activity, particularly in enzyme inhibition and modulation of receptor functions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction leads to various biological effects, including:

- Antimicrobial Activity : Inhibits bacterial enzymes involved in folate synthesis.

- Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting specific enzymes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against several bacterial strains by disrupting key metabolic processes necessary for bacterial growth.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its use as a therapeutic agent in inflammatory diseases.

Drug Development Applications

The compound serves as a building block in the synthesis of more complex molecules aimed at developing new therapeutic agents. Its ability to selectively inhibit certain enzymes makes it a candidate for drug design targeting specific diseases, including cancer and chronic inflammatory conditions .

Data Table: Biological Activity Summary

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, emphasizing the importance of substituents on the phenyl ring for enhancing biological activity. For instance, modifications to the fluorine position have shown improved binding affinities and potencies against targeted enzymes .

Case Study: Enzyme Inhibition

A notable case study involved the evaluation of this compound as an inhibitor of human carbonic anhydrase III (hCA III). The compound demonstrated significant inhibition with a Ki value indicating high potency compared to related compounds . This positions it as a potential candidate for further development in treating conditions associated with hCA III dysregulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-fluorophenyl)propane-1-sulfonyl chloride in a laboratory setting?

- Methodology : A modified three-step synthesis from 4-methoxyphenol derivatives has been reported, yielding 59% overall efficiency. Key steps include:

- Sulfonate activation : Conversion of propanesulfonate intermediates to sulfonyl chlorides using concentrated suspensions to ensure high reactivity .

- Fluorophenyl incorporation : Electrophilic substitution or coupling reactions to introduce the 3-fluorophenyl group, followed by sulfonation.

- Critical parameters : Reaction temperature (typically 0–5°C for sulfonyl chloride formation) and stoichiometric control of chlorinating agents (e.g., PCl₅ or SOCl₂) to avoid overhalogenation .

Q. How can the purity and structural integrity of this compound be verified?

- Analytical techniques :

- ¹H/¹³C NMR : Confirm the absence of residual solvents (e.g., DCM or THF) and validate the fluorophenyl moiety (δ ~7.2–7.8 ppm for aromatic protons, J₃-F coupling ~8–12 Hz) .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures, particularly for sulfonyl chloride derivatives, to confirm bond angles and stereochemistry .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₉H₁₀ClFO₂S, 236.69 g/mol) and isotopic patterns .

Q. What are the stability considerations for storing and handling this compound?

- Key factors :

- Moisture sensitivity : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis to sulfonic acids.

- Light sensitivity : Amber glassware is recommended to avoid photodegradation of the sulfonyl chloride group.

- Decomposition indicators : Discoloration (yellow to brown) or gas evolution (HCl) during storage .

Advanced Research Questions

Q. How does the electronic effect of the 3-fluorophenyl group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

- Mechanistic insights :

- The electron-withdrawing fluorine atom at the meta position enhances electrophilicity at the sulfur center, accelerating reactions with amines or alcohols (e.g., SN² mechanisms).

- Comparative studies with non-fluorinated analogs show a ~30% increase in reaction rates with primary amines under identical conditions .

- Experimental validation : Kinetic monitoring via ¹⁹F NMR to track fluorine-environment changes during substitution .

Q. What computational methods are suitable for predicting the regioselectivity of reactions involving this compound?

- Recommended approaches :

- DFT calculations : Gaussian or ORCA software to model transition states for sulfonamide formation, focusing on Fukui indices to identify electrophilic hotspots.

- MD simulations : Assess solvent effects (e.g., DMF vs. THF) on reaction pathways using AMBER or GROMACS .

Q. How can contradictory crystallographic data (e.g., bond-length discrepancies) for sulfonyl chloride derivatives be resolved?

- Strategies :

- Multi-software refinement : Use SHELXL alongside alternative programs (e.g., Olex2) to compare R-factor convergence and electron density maps .

- Twinned data analysis : For high-symmetry crystals, apply TWINLAW in SHELX to deconvolute overlapping reflections .

Methodological Challenges and Solutions

Q. What are the limitations of using this compound in multi-step organic syntheses?

- Common issues :

- Competitive side reactions : Sulfonyl chloride can act as a Lewis acid catalyst, inadvertently promoting rearrangements (e.g., Fries rearrangement in aryl esters).

- Mitigation : Use scavengers (e.g., 2,6-lutidine) to quench acidic byproducts during coupling reactions .

- Yield optimization : Design orthogonal protecting groups (e.g., tert-butyl sulfonates) to prevent premature deprotection .

Q. How can researchers address inconsistencies in reported spectroscopic data for this compound?

- Standardization protocols :

- Reference samples : Cross-validate NMR shifts against in-house synthesized standards or commercially available analogs (e.g., 3-chloro-4-methylbenzenesulfonyl chloride, CAS 42413-03-6) .

- Collaborative databases : Upload raw spectral data to platforms like PubChem or ECHA to improve reproducibility .

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound in a research laboratory?

- Essential measures :

- Ventilation : Use fume hoods with HEPA filters to capture HCl fumes.

- PPE : Acid-resistant gloves (e.g., nitrile) and safety goggles.

- Waste disposal : Neutralize residual sulfonyl chloride with aqueous NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.